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molecular formula C13H10BrNO3 B3096773 1-(Benzyloxy)-3-bromo-5-nitrobenzene CAS No. 128923-99-9

1-(Benzyloxy)-3-bromo-5-nitrobenzene

Cat. No. B3096773
M. Wt: 308.13 g/mol
InChI Key: JKDQJTZCMWRKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

To a solution of 1-benzyloxy-3-bromo-5-nitro-benzene (551 g, 1.78 mol) in THF (11 L) was added SnCl2.2H2O (2.17 kg, 9.62 mol) in one portion at rt. The reaction mixture was refluxed for 3 h. After completion of reaction (by TLC) the reaction mixture was cooled to 0-5° C. and basified with saturated NaHCO3 solution then extracted with EtOAc (4×5 L). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to obtain a crude liquid product (480 g, 97%) that was carried forward to the next step without further purification.
Quantity
551 g
Type
reactant
Reaction Step One
Quantity
2.17 kg
Type
reactant
Reaction Step One
Name
Quantity
11 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[C:11]([Br:18])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O.Cl[Sn]Cl.C([O-])(O)=O.[Na+]>C1COCC1>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([CH:12]=[C:11]([Br:18])[CH:10]=1)[NH2:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
551 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC(=C1)[N+](=O)[O-])Br
Name
Quantity
2.17 kg
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
11 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC) the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (4×5 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(N)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 480 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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